PGLa (Peptidyl-glycylleucine-carboxyamide, CAS 102068-15-5) is a highly characterized, 21-amino-acid amphipathic alpha-helical antimicrobial peptide originally isolated from Xenopus laevis. In commercial and research procurement, PGLa is primarily sourced as a premier model compound for biophysical membrane interaction studies and as the obligate synergistic partner to Magainin 2. Unlike generic cationic peptides that act via simple detergent-like membrane disruption, PGLa exhibits a highly specific, concentration-dependent structural realignment ('S-state' to 'T-state') in lipid bilayers and forms precisely coordinated heterodimeric pores [1]. Its unique GxxxG motif and dynamic membrane mobility make it an irreplaceable standard for solid-state NMR, molecular dynamics simulations, and the development of advanced anti-biofouling coatings.
Substituting PGLa with closely related synthetic designer peptides (such as MSI-103) or generic pore-forming benchmarks fundamentally compromises both biophysical behavior and synergistic potential. While analogs like MSI-103 mimic the general amphipathic alpha-helix and may even exhibit higher independent antimicrobial activity, they lack the critical Gly7 and Gly11 residues (the GxxxG motif) required for intimate helix-helix interaction [1]. Consequently, these substitutes fail to form the synergistic heterodimeric complexes with Magainin 2 that drive a 10-fold reduction in Minimum Inhibitory Concentration (MIC) [1]. Furthermore, synthetic analogs tend to laterally immobilize and aggregate at lower peptide-to-lipid ratios, destroying the dynamic liquid-crystalline state required for high-resolution solid-state NMR membrane insertion studies [2].
PGLa exhibits a profound synergistic antimicrobial effect when combined with Magainin 2, driven by the formation of transmembrane heterodimers. Quantitative assays demonstrate that an equimolar mixture of PGLa and Magainin 2 reduces the Minimum Inhibitory Concentration (MIC) by approximately 10-fold (from ~10 µM for individual peptides to ~1 µM for the mixture), yielding a Fractional Inhibitory Concentration Index (FICI) well below 0.5 [1]. In contrast, the designer analog MSI-103, which lacks the essential GxxxG motif (Gly7 and Gly11), shows only additive effects (FICI > 0.5) and fails to achieve this dose-sparing synergy [2].
| Evidence Dimension | Fractional Inhibitory Concentration Index (FICI) and MIC Reduction |
| Target Compound Data | PGLa + Magainin 2: FICI < 0.5 (~10-fold MIC reduction to ~1 µM) |
| Comparator Or Baseline | MSI-103 + Magainin 2: FICI > 0.5 (merely additive, no synergy) |
| Quantified Difference | PGLa achieves a >10-fold synergistic dose reduction unattainable by the synthetic analog. |
| Conditions | Equimolar peptide mixtures against bacterial targets (e.g., E. coli) and vesicle leakage assays. |
Procuring the exact PGLa sequence is mandatory for formulations relying on Magainin 2 synergy to drastically lower therapeutic doses and reduce peptide costs.
In biophysical studies of lipid bilayers, PGLa transitions from a surface-bound 'S-state' (tilt ~90 degrees) to an obliquely inserted 'T-state' (tilt ~125 degrees) as concentration increases. Solid-state 2H and 19F NMR data show that PGLa maintains this dynamic T-state up to high concentrations and only becomes laterally immobilized at a peptide-to-lipid (P/L) ratio above 1:20 [1]. Conversely, the synthetic analog MSI-103 realigns prematurely at a 3-fold lower threshold (1:240) and becomes laterally immobilized and aggregated at a P/L ratio of 1:50 [1].
| Evidence Dimension | Lateral Immobilization Threshold (Peptide:Lipid Ratio) |
| Target Compound Data | PGLa: Remains dynamically mobile until > 1:20 P/L ratio |
| Comparator Or Baseline | MSI-103: Laterally immobilizes at 1:50 P/L ratio |
| Quantified Difference | PGLa remains dynamically active in liquid crystalline bilayers at concentrations >2.5x higher than the analog. |
| Conditions | Solid-state NMR in DMPC liquid crystalline lipid bilayers. |
For high-resolution structural biology and molecular dynamics, PGLa provides a superior, stable model that avoids the premature aggregation seen in synthetic analogs.
The synergistic pore-forming capability of PGLa is preserved even when covalently tethered to industrial surfaces, making it a critical component for advanced anti-biofouling coatings. When alkyne-functionalized PGLa and Magainin-2 are co-immobilized at a 1:1 ratio on reverse osmosis (RO) membranes via click chemistry, the resulting surface reduces Pseudomonas aeruginosa biofilm thickness by approximately 97% [1]. In contrast, RO membranes modified with either PGLa alone or Magainin-2 alone achieve only a ~70% reduction in biofilm thickness [1].
| Evidence Dimension | Biofilm Thickness Reduction (P. aeruginosa) |
| Target Compound Data | PGLa + Magainin-2 co-immobilized: ~97% reduction |
| Comparator Or Baseline | PGLa or Magainin-2 alone: ~70% reduction |
| Quantified Difference | Co-immobilized PGLa yields a 27% absolute increase in biofilm inhibition, achieving near-complete suppression. |
| Conditions | Alkyne-functionalized peptides covalently attached to azide-modified RO membranes. |
Industrial buyers developing fouling-resistant water-treatment membranes must procure PGLa specifically to unlock the synergistic biofilm inhibition that single-peptide coatings cannot provide.
Because PGLa undergoes a highly predictable, concentration-dependent transition from the S-state to the T-state without premature lateral immobilization, it is the premier standard for calibrating solid-state NMR techniques and molecular dynamics simulations of lipid bilayers [1].
PGLa is essential for developing dose-sparing antimicrobial therapeutics. By exploiting its specific GxxxG motif-driven interaction with Magainin 2, formulators can achieve a 10-fold reduction in MIC, effectively bypassing the toxicity and cost limitations of using high concentrations of single-agent AMPs [2].
In industrial water treatment, PGLa is utilized alongside Magainin 2 to functionalize reverse osmosis membranes via click chemistry. This specific combination provides near-complete (97%) inhibition of Pseudomonas aeruginosa biofilms, vastly outperforming single-peptide functionalization strategies[3].